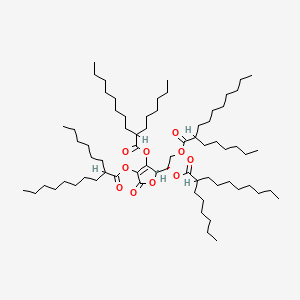
Vapiprost-Hydrochlorid
Übersicht
Beschreibung
Vapiprost-Hydrochlorid ist ein niedermolekulares Medikament, das von GlaxoSmithKline entwickelt wurde. Es ist ein potenter und spezifischer Thromboxan-A2-Rezeptor-Antagonist. Thromboxan A2 ist eine Verbindung, die an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Plättchenaggregation und die Vasokonstriktion. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, Atemwegserkrankungen und Störungen des Immunsystems untersucht .
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Erkrankungen: Es wurde auf seine Fähigkeit untersucht, die Plättchenaggregation und Vasokonstriktion zu verhindern, was es zu einer potenziellen Behandlung für Erkrankungen wie koronare Herzkrankheit und Myokardischämie macht.
Atemwegserkrankungen: Seine Rolle als Thromboxan-A2-Rezeptor-Antagonist macht es zu einem Kandidaten für die Behandlung von Asthma und anderen Atemwegserkrankungen.
Störungen des Immunsystems: Vapiprost-Hydrochlorid hat sich als potenziell wirksam bei der Modulation von Immunantworten erwiesen, was es für Autoimmunerkrankungen relevant macht
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Thromboxan-A2-Rezeptor antagonisiert. Thromboxan A2 ist an der Plättchenaggregation und Vasokonstriktion beteiligt. Durch die Blockierung dieses Rezeptors hemmt this compound diese Prozesse, was zu einer reduzierten Plättchenaggregation und Vasodilatation führt. Dieser Mechanismus macht es bei der Behandlung von Herz-Kreislauf- und Atemwegserkrankungen wirksam .
Wirkmechanismus
Target of Action
Vapiprost hydrochloride primarily targets the Thromboxane A2 receptor (TBXA2R) . This receptor plays a crucial role in the pathophysiological processes of coronary artery disease .
Mode of Action
Vapiprost hydrochloride acts as a TBXA2R antagonist . It interacts with the TBXA2R, blocking its action and resulting in changes in the physiological processes mediated by this receptor .
Biochemical Pathways
The drug affects the Neuroactive ligand-receptor interaction and Platelet activation pathways . The downstream effects of these pathways are altered due to the antagonistic action of Vapiprost hydrochloride on the TBXA2R .
Pharmacokinetics
Vapiprost hydrochloride is rapidly cleared from plasma, with an elimination half-life of 69-84 minutes and a plasma clearance of 514-721 ml/min . These properties impact the drug’s bioavailability and effectiveness.
Result of Action
The action of Vapiprost hydrochloride results in the inhibition of platelet aggregation induced by the thromboxane A2 mimetic, U-46619 . This leads to a reduction in the contraction of coronary arteries, which is beneficial in the treatment of coronary artery disease .
Biochemische Analyse
Biochemical Properties
Vapiprost hydrochloride interacts with the thromboxane A2 receptor (TBXA2R) . As a TBXA2R antagonist , it inhibits the aggregation and ATP release stimulated with U-46619, collagen, or arachidonic acid .
Cellular Effects
Vapiprost hydrochloride influences cell function by interacting with the TBXA2R . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vapiprost hydrochloride exerts its effects at the molecular level by binding to the TBXA2R . This binding interaction results in the inhibition of enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Vapiprost hydrochloride change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Vapiprost hydrochloride vary with different dosages in animal models
Metabolic Pathways
Vapiprost hydrochloride is involved in metabolic pathways through its interaction with the TBXA2R
Transport and Distribution
Vapiprost hydrochloride is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vapiprost-Hydrochlorid umfasst mehrere wichtige Schritte:
Auflösung von Bicyclo[3.2.0]hept-2-en-6-on: Diese Verbindung wird über den R-(+)-alpha-Methylbenzylamin-Bisulfit-Additionskomplex aufgelöst, um das 1S-(-)-Enantiomer zu erhalten.
Bildung von 3-endo-Acetoxy-2-exo-Brombicyclo[3.2.0]heptan-6-on: Dies wird durch Behandlung der aufgelösten Verbindung mit 1,3-Dibrom-5,5-dimethylhydantoin erreicht.
Reaktion mit Piperidin: Gefolgt von Hydrolyse, um Hydroxynorbornanon zu erhalten.
Alkylierung mit Biphenylmethylbromid: Unter Phasentransferkatalyse, um Norbornanon zu erhalten.
Baeyer-Villiger-Oxidation: Gefolgt von partieller Reduktion mit Diisobutylaluminiumhydrid, um einen Aldehyd zu erhalten.
Homologisierung zum Aldehyd: Unter Verwendung von Methoxymethylen-Phosphoran und anschließender Behandlung mit Salzsäure.
Kondensation und Veresterung: Der Aldehyd wird in Tetrahydrofuran mit Carboxypropyltriphenylphosphoran kondensiert und mit Tritylchlorid verestert.
Inversion der Alkoholstereochemie: Über Oxidation mit Pyridin-Schwefeltrioxid-Komplex in Dimethylsulfoxid, gefolgt von Reduktion mit Diisobutylaluminiumhydrid.
Hydrolyse mit Salzsäure: Um die gewünschte Säure zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Vapiprost-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxynorbornanon zu einem Aldehyd.
Reduktion: Partielle Reduktion des Baeyer-Villiger-Oxidationsprodukts.
Substitution: Alkylierung mit Biphenylmethylbromid.
Kondensation: Bildung des Esters aus dem Aldehyd und Carboxypropyltriphenylphosphoran.
Häufige Reagenzien und Bedingungen
1,3-Dibrom-5,5-dimethylhydantoin: Wird für die Bromierung verwendet.
Piperidin: Wird in der Reaktion zur Bildung von Hydroxynorbornanon verwendet.
Diisobutylaluminiumhydrid: Wird für die partielle Reduktion verwendet.
Methoxymethylen-Phosphoran: Wird für die Homologisierung verwendet.
Pyridin-Schwefeltrioxid-Komplex: Wird für die Oxidation verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zum Endprodukt, this compound, führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GR32191: Ein weiterer Thromboxan-A2-Rezeptor-Antagonist mit ähnlichen Eigenschaften.
Einzigartigkeit
Vapiprost-Hydrochlorid ist einzigartig in seiner hohen Potenz und Spezifität für den Thromboxan-A2-Rezeptor. Seine Fähigkeit, diesen Rezeptor effektiv zu blockieren, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBZRTZRQKKNC-UGNABIHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045689 | |
| Record name | Vapiprost hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87248-13-3 | |
| Record name | Vapiprost hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vapiprost hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAPIPROST HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















